molecular formula C13H18N2O3S B13899115 4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile

4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile

Cat. No.: B13899115
M. Wt: 282.36 g/mol
InChI Key: SRLVPPPEAXQPJP-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile is a chemical compound with the CAS Registry Number 2243710-70-3 . It has a molecular formula of C13H18N2O3S and a molecular weight of 282.36 g/mol . The piperidine scaffold is a fundamental structure in medicinal chemistry, and piperidine derivatives are frequently explored for their potential biological activity . For instance, certain sulfonyl piperidine derivatives have been investigated for their use in treating prokineticin-mediated diseases , and other nitrogen-containing heterocycles with cyano groups have been studied as inhibitors for various targets . The 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) component is a common agent used in salt formation to improve the physicochemical properties of active compounds . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for further chemical exploration. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;piperidine-2-carbonitrile

InChI

InChI=1S/C7H8O3S.C6H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-6-3-1-2-4-8-6/h2-5H,1H3,(H,8,9,10);6,8H,1-4H2

InChI Key

SRLVPPPEAXQPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCNC(C1)C#N

Origin of Product

United States

Preparation Methods

Hydrolysis and Esterification Route (Based on CN108047125A)

This method synthesizes (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester starting from 4-methyl-2-cyanopiperidine:

  • Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

    • React 4-methyl-2-cyanopiperidine with 6N hydrochloric acid under reflux at ~100°C for 5 hours.
    • Remove solvent by reduced pressure distillation.
    • Add absolute ethanol, reflux for 1 hour, cool, and filter to obtain 4-methylpiperidine-2-carboxylic acid hydrochloride.
  • Step 2: Esterification

    • Add thionyl chloride dropwise to a cooled mixture of 4-methylpiperidine-2-carboxylic acid hydrochloride and absolute ethanol.
    • Reflux for 5-6 hours to form 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.
  • Step 3: Isomer Separation

    • Use a mixed solvent of methyl tert-butyl ether and ethanol to pulp the reaction mixture.
    • Filter to remove cis isomer solids.
    • Collect mother liquor containing trans isomer.
  • Step 4: Resolution

    • React trans isomer with L-tartaric acid in acetone and ethanol at 40°C.
    • Cool to crystallize and filter to obtain the tartrate salt.
    • Dissociate with potassium carbonate solution and extract with dichloromethane.
    • Dry and evaporate to obtain pure (2R,4R)-4-methylpiperidine-2-ethyl formate.

Advantages:

  • Mild reaction conditions with common reagents.
  • Efficient cis/trans isomer separation by pulping.
  • High enantiomeric purity achieved by L-tartaric acid recrystallization.
  • Suitable for large-scale industrial production.
Step Reaction Type Reagents/Conditions Product Yield/Notes
1 Hydrolysis 6N HCl, reflux 100°C, 5h 4-Methylpiperidine-2-carboxylic acid HCl Solid isolated after filtration
2 Esterification Thionyl chloride, ethanol, reflux 5-6h 4-Methylpiperidine-2-carboxylic acid ethyl ester HCl Distillation residue obtained
3 Isomer separation Methyl tert-butyl ether + ethanol, filtration Trans isomer solution Cis isomer filtered out
4 Resolution L-tartaric acid, acetone/ethanol, crystallization (2R,4R)-4-methylpiperidine-2-ethyl formate 40% molar yield in final step

Reduction and Esterification Route (Based on CN103524401A)

This method focuses on preparing (2R,4R)-4-methyl-2-piperidinecarboxylic acid via hydrogenation and esterification:

  • Step 1: Reduction

    • Hydrogenate 4-methyl-2-pyridine carboxylic acid in methanol using palladium on charcoal catalyst.
    • Conditions: 45–55°C, 2–3 atm hydrogen pressure.
    • Filter catalyst and evaporate solvent to obtain reduced product.
  • Step 2: Esterification

    • Dissolve reduced product in toluene.
    • Add sulfur oxychloride dropwise at room temperature.
    • After reaction, add dehydrated alcohol (methanol or ethanol).
    • Obtain esterified product.
  • Step 3: Separation

    • Wash reaction mixture with water.
    • Separate toluene layer and purify trans isomer by silica gel column chromatography.
  • Step 4: Resolution

    • React trans isomer with chiral organic acids such as D-amygdalic acid or L-tartaric acid in methanol or ethanol.
    • Crystallize and filter to obtain enantiomerically pure (2R,4R)-4-methyl-2-piperidinecarboxylic acid.

Advantages:

  • Use of catalytic hydrogenation allows mild and selective reduction.
  • Chiral resolution with organic acids provides high enantiomeric excess.
  • Suitable for industrial scale with safe and cost-effective reagents.

Multi-step Synthesis via Grignard and Protection/Deprotection (Based on CN101712645B)

This advanced synthetic route involves:

  • Step 1: Grignard reaction of diethyl oxalate with 1-bromo-substituted propylene to form 2-carbonyl-4-substituted-5-cyanoethyl valerate intermediate.
  • Step 2: Cyclization to form the piperidine ring.
  • Step 3: Benzyl ester protection of the carboxyl group.
  • Step 4: Deprotection via catalytic hydrogenation using palladium on carbon.
  • Step 5: Resolution of the trans-4-substituted-2-piperidine ethyl ester with L-tartaric acid.
  • Step 6: Alkaline hydrolysis and extraction to obtain (2R,4R)-4-methylpiperidine-2-carboxylic acid.

Advantages:

  • Allows introduction of various substituents at the 4-position.
  • High yields (~95% in hydrogenation step).
  • Mild reaction conditions and straightforward purification.
Step Reaction Type Reagents/Conditions Product Yield/Notes
1 Grignard addition Diethyl oxalate + 1-bromo-propylene, Grignard reagent 2-carbonyl-4-substituted-5-cyanoethyl valerate Intermediate
2 Cyclization Cyclization conditions Piperidine ring intermediate -
3 Protection Benzyl ester formation Protected ester -
4 Deprotection Pd/C, H2, ethanol Trans 4-substituted piperidine ethyl ester ~95% yield
5 Resolution L-tartaric acid, ethanol, crystallization Enantiomerically pure ester -
6 Hydrolysis & extraction NaOH, pH adjustment, organic extraction (2R,4R)-4-methylpiperidine-2-carboxylic acid Final product

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-methylbenzenesulfonic acid; piperidine-2-carbonitrile with structurally or functionally related compounds:

Compound Key Features Applications Data from Evidence
4-Methylbenzenesulfonic acid – Strong Brønsted acid (pKa ~ -2)
– High thermal stability
– Acid catalyst in esterifications, Friedel-Crafts alkylations
Piperidine-4-sulfonic acid – Cyclic sulfonic acid derivative
– GABA agonist with CNS activity
– Neurological research (e.g., GABA receptor modulation)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile – Pyrimidine carbonitrile core
– Planar structure with intermolecular H-bonding
– Chemotherapeutic agent synthesis
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid – Polysulfonated aromatic compound
– High log Pow (1.60) indicating moderate lipophilicity
– Industrial applications (corrosive effects noted)
Piperidine-2-carbonitrile – Nitrile group enhances reactivity
– Piperidine ring allows conformational flexibility
– Intermediate in drug synthesis (e.g., kinase inhibitors)

Reactivity and Catalytic Properties

  • 4-Methylbenzenesulfonic acid outperforms weaker acids (e.g., acetic acid) in catalyzing dehydrations and condensations due to its superior proton-donating ability .
  • Compared to piperidine-4-sulfonic acid , the nitrile group in piperidine-2-carbonitrile increases electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols) .

Pharmacological and Toxicological Profiles

  • Piperidine-4-sulfonic acid exhibits specificity for GABA receptors, unlike piperidine-2-carbonitrile , which lacks direct receptor-binding data in the evidence .

Research Findings and Limitations

  • Gaps in Data : Direct studies on the combined 4-methylbenzenesulfonic acid; piperidine-2-carbonitrile system are absent in the evidence. Most insights derive from isolated components or structural analogues.
  • Conflicting Evidence: While 4-methylbenzenesulfonic acid is non-toxic in catalytic amounts, its polysulfonated derivatives show irreversible ocular toxicity, highlighting structure-dependent hazards .
  • Future Directions : Comparative studies on the adduct’s catalytic efficiency (vs. PTSA alone) and pharmacological activity (vs. piperidine-4-sulfonic acid) are needed.

Biological Activity

The compound 4-Methylbenzenesulfonic acid; piperidine-2-carbonitrile is a hybrid molecule that combines a sulfonic acid moiety with a piperidine derivative. This unique structure may confer significant biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 240.29 g/mol
  • IUPAC Name : 4-methylbenzenesulfonic acid; piperidine-2-carbonitrile

The biological activity of 4-Methylbenzenesulfonic acid; piperidine-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems and influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
  • Signal Transduction Modulation : It may influence pathways such as NF-κB and PI3K/Akt, which are integral to cancer progression and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .

Biological Activity

Research indicates that 4-Methylbenzenesulfonic acid; piperidine-2-carbonitrile exhibits diverse biological activities:

Anticancer Properties

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. Mechanistic studies reveal that it activates apoptotic pathways through caspase activation and mitochondrial dysfunction .

Pharmacological Applications

  • Therapeutic Potential : The compound has been explored as a potential therapeutic agent in preclinical studies for its ability to target cancer cells selectively while sparing normal tissues .

Case Studies

  • Breast Cancer Treatment : A study involving the use of a related compound highlighted significant tumor reduction in patients treated with a piperidine-based drug, showcasing the potential of such compounds in clinical settings .
  • Pain Management in Cancer Patients : In a clinical trial, patients receiving treatment with derivatives of this compound reported reduced pain levels and improved quality of life, indicating its role as an adjunct therapy in cancer management .

Comparative Analysis

CompoundBiological ActivityMechanism
4-Methylbenzenesulfonic acid; piperidine-2-carbonitrileAntitumor effectsEnzyme inhibition, ROS generation
PiperineAnticancerApoptosis induction via mitochondrial pathways
Other Piperidine DerivativesVaries by structureDiverse mechanisms including receptor modulation

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